4-Acetamido-3-hydroxybenzoic acid

Vue d'ensemble

Description

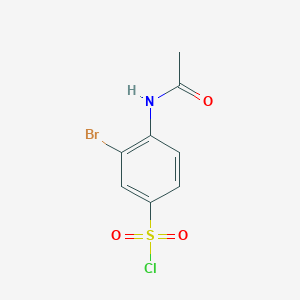

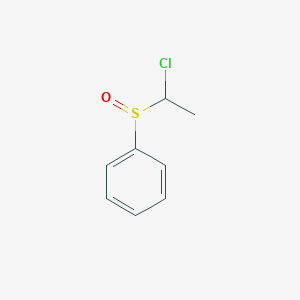

4-Acetamido-3-hydroxybenzoic acid is a natural product found in Streptomyces rochei and Streptomyces vinaceusdrappus . It has a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol .

Molecular Structure Analysis

The InChI code for 4-Acetamido-3-hydroxybenzoic acid is1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) . The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)C(=O)O)O . Physical And Chemical Properties Analysis

4-Acetamido-3-hydroxybenzoic acid has a molecular weight of 195.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 195.05315777 g/mol , and its monoisotopic mass is also 195.05315777 g/mol . The topological polar surface area is 86.6 Ų , and it has a heavy atom count of 14 .Applications De Recherche Scientifique

Antioxidant Capabilities

Hydroxybenzoic acids are known for their excellent biochemical and antioxidant capabilities . They can neutralize free radicals, which are harmful compounds that can cause cellular damage. This makes them potentially useful in preventing diseases related to oxidative stress, such as heart disease and cancer .

Anti-inflammatory Properties

These compounds have shown anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases .

Antimicrobial Activity

Hydroxybenzoic acids have demonstrated antimicrobial properties . This suggests potential applications in the development of new antibiotics or disinfectants .

Antiatherogenic Effects

These compounds have been associated with antiatherogenic effects , meaning they could potentially help prevent the formation of atheromas, which are fatty deposits in the arteries. This could make them useful in the treatment or prevention of cardiovascular diseases .

Antidiabetic Processes

Hydroxybenzoic acids have shown potential in antidiabetic processes . They could potentially be used in the management of diabetes, possibly through mechanisms such as improving insulin sensitivity or reducing blood glucose levels .

Cardioprotective Capabilities

These compounds have demonstrated cardioprotective capabilities . They could potentially be used in the prevention or treatment of heart diseases .

Mécanisme D'action

Target of Action

The primary target of 4-Acetamido-3-hydroxybenzoic acid is Neuraminidase , an enzyme found in Influenza A virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .

Mode of Action

This inhibition prevents the release of new virus particles from the host cell, thereby limiting the spread of the infection .

Biochemical Pathways

Given its target, it can be inferred that it impacts the life cycle of the influenza a virus . By inhibiting neuraminidase, the compound disrupts the normal replication and spread of the virus within the host organism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary molecular effect of 4-Acetamido-3-hydroxybenzoic acid is the inhibition of neuraminidase, which results in the prevention of the release of new Influenza A virus particles from the host cell . This can limit the spread of the virus within the host organism, potentially reducing the severity of the infection .

Propriétés

IUPAC Name |

4-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMQDIKMQHBQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329643 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-3-hydroxybenzoic acid | |

CAS RN |

10098-40-5 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-acetamido-3-hydroxybenzoic acid in amicetin biosynthesis?

A1: 4-Acetamido-3-hydroxybenzoic acid is a key intermediate in the biosynthesis of amicetin. The research demonstrated that inactivation of either the benzoate coenzyme A (benzoate-CoA) ligase gene amiL or the N-acetyltransferase gene amiF in the amicetin-producing bacteria Streptomyces vinaceusdrappus NRRL 2363 resulted in the accumulation of both cytosamine and 4-acetamido-3-hydroxybenzoic acid. [] This finding indicates that these two compounds are precursors to amicetin and that the enzyme AmiF, an amide synthethase, plays a crucial role in linking cytosine and p-aminobenzoic acid (PABA) to form 4-acetamido-3-hydroxybenzoic acid, which is then further modified and incorporated into the final amicetin molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)